3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, a propyl chain, and a furochromene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with a furochromene precursor in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of environmentally benign organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3-(4-Bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure, leading to distinct properties and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, used in different biological contexts.
Uniqueness
3-(4-Bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its furochromene core, which imparts specific chemical reactivity and potential biological activities. Its distinct structure allows for diverse applications in research and industry, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H15BrO3 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H15BrO3/c1-2-3-13-8-20(22)24-19-10-18-16(9-15(13)19)17(11-23-18)12-4-6-14(21)7-5-12/h4-11H,2-3H2,1H3 |
InChI Key |
UKPSNLXQDIVINP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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